molecular formula C22H18N2OS B412867 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide CAS No. 296266-10-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide

Cat. No.: B412867
CAS No.: 296266-10-9
M. Wt: 358.5g/mol
InChI Key: NVFZFCBCDKFOKV-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide is a complex organic compound that belongs to the class of benzamides

Biochemical Analysis

Biochemical Properties

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as a potent and selective inhibitor of c-Jun N-terminal kinases 2 and 3 (JNK2 and JNK3) . These kinases are part of the mitogen-activated protein kinase (MAPK) family and are involved in various cellular processes, including inflammation and apoptosis. The compound’s interaction with JNK2 and JNK3 involves binding to the ATP-binding site, thereby inhibiting their activity and modulating downstream signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JNK2 and JNK3, forming hydrogen bonds with the hinge region of the ATP-binding site . This binding inhibits the kinase activity of JNK2 and JNK3, preventing the phosphorylation of downstream targets and modulating gene expression. The inhibition of these kinases can lead to changes in cellular processes, such as reduced inflammation and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide typically involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 4-phenylbenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The benzamide and benzothiophene rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: It has potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide is unique due to its specific combination of benzothiophene and benzamide structures, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c23-14-19-18-8-4-5-9-20(18)26-22(19)24-21(25)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFZFCBCDKFOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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